alpha,alpha'-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone
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Overview
Description
Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone is an organic compound with a complex structure that includes a cyclopentane ring and two acetophenone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone typically involves the reaction of cyclopentanone with acetophenone derivatives under specific conditions. One common method includes the use of organocerium reagents, generated in situ from aryl and heteroaryl lithium compounds, which react with cycloalkanones to provide alkoxides. The addition of MsCl or SOCl2 with DBU can yield aryl-substituted cycloalkenes in good yields .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha,alpha’-(Cyclopentane-1alpha,2beta-diyl)bisacetophenone involves its interaction with specific molecular targets and pathways. For instance, its derivatives can affect cell membrane permeability and inhibit the growth of certain fungi by disrupting their cellular processes . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentane, 1,2,3,4-tetramethyl-: This compound has a similar cyclopentane ring structure but with different substituents.
Acetophenone derivatives: These compounds share the acetophenone functional group and can undergo similar chemical reactions.
Properties
CAS No. |
175441-79-9 |
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Molecular Formula |
C21H22O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[(1R,2R)-2-phenacylcyclopentyl]-1-phenylethanone |
InChI |
InChI=1S/C21H22O2/c22-20(16-8-3-1-4-9-16)14-18-12-7-13-19(18)15-21(23)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2/t18-,19-/m1/s1 |
InChI Key |
LEFOSPXZUJGSOP-RTBURBONSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(C(C1)CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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